molecular formula C15H17NO B2537120 N-(3-ethynylphenyl)cyclohexanecarboxamide CAS No. 949761-85-7

N-(3-ethynylphenyl)cyclohexanecarboxamide

Cat. No. B2537120
CAS RN: 949761-85-7
M. Wt: 227.307
InChI Key: APHRQLRGQOPRJA-UHFFFAOYSA-N
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Description

N-(3-ethynylphenyl)cyclohexanecarboxamide is a synthetic compound with the molecular formula C15H17NO and a molecular weight of 227.30 . It has gained significant interest in recent years due to its potential use in various fields of research and industry.


Physical And Chemical Properties Analysis

The physical and chemical properties of N-(3-ethynylphenyl)cyclohexanecarboxamide include a molecular weight of 227.30 and a molecular formula of C15H17NO . Further analysis may require additional experimental data.

Scientific Research Applications

Synthesis and Characterization

Several studies have focused on the synthesis and characterization of cyclohexanecarboxamide derivatives and their complexes. For example, the synthesis and characterization of N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives have been reported, where derivatives with various aryl substituents were synthesized and characterized by elemental analyses, IR spectroscopy, 1H-NMR spectroscopy, and, in some cases, single-crystal X-ray diffraction studies. These compounds have shown interesting structural properties, such as the chair conformation of the cyclohexane ring and the stabilization of molecular conformation by intramolecular hydrogen bonds, forming pseudo-six-membered rings (Özer et al., 2009).

Luminescent Properties for Optoelectronic Devices

The development of functional ethynyl-pyrene derivatives, through di- and tetra-substitutions with ethynylphenyl fragments, has led to materials with tunable photoluminescence properties. These properties are influenced by the substitution pattern and the state of matter, showcasing potential applications in optoelectronic devices such as field-effect transistors and fluorescent gels. The pronounced luminescence properties of these compounds, particularly in mesophase textures with flower-like patterns, highlight their utility in creating advanced materials for optoelectronic applications (Diring et al., 2009).

Hydrogen Bonding Patterns

Research on hydrogen bonding patterns in a series of 1-arylcycloalkanecarboxamides, including structures closely related to N-(3-ethynylphenyl)cyclohexanecarboxamide, has provided insights into the influence of hydrogen bonding on molecular conformation and crystal packing. The primary hydrogen-bonded motif consists of centrosymmetric or non-centrosymmetric dimers, linking into infinite chains or two-dimensional sheets, depending on the compound. This understanding of hydrogen bonding patterns is crucial for predicting and designing the properties of similar compounds in various applications (Lemmerer & Michael, 2008).

Antimelanoma Activity

Studies on analogues of N-acetyl-4-S-cysteaminylphenol, a compound structurally related to N-(3-ethynylphenyl)cyclohexanecarboxamide, have shown promising antimelanoma activity. By varying the acyl portion of the amide, researchers aimed to increase the lipophilicity and, consequently, the melanoma activity of these compounds. Some analogues demonstrated improved selectivity and a lack of cytotoxicity on non-melanotic cell lines, indicating potential for targeted cancer therapy applications (Lant et al., 2000).

properties

IUPAC Name

N-(3-ethynylphenyl)cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-2-12-7-6-10-14(11-12)16-15(17)13-8-4-3-5-9-13/h1,6-7,10-11,13H,3-5,8-9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APHRQLRGQOPRJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)NC(=O)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-ethynylphenyl)cyclohexanecarboxamide

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